molecular formula C10H10N2O B1614372 5-Isocyanato-1-methylindoline CAS No. 921938-71-8

5-Isocyanato-1-methylindoline

Cat. No. B1614372
CAS RN: 921938-71-8
M. Wt: 174.2 g/mol
InChI Key: ZHBVXJDYCNQFSO-UHFFFAOYSA-N
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Description

5-Isocyanato-1-methylindoline, also known as 1-Methylindolin-5-yl isocyanate, is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Isocyanato-1-methylindoline consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Isocyanates, such as 5-Isocyanato-1-methylindoline, are critical building blocks for high-performance polyurethane-based polymers that make up coatings, foams, adhesives, elastomers, and insulation . The reactions between isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance .


Physical And Chemical Properties Analysis

5-Isocyanato-1-methylindoline is a liquid at room temperature. It has a boiling point of 80-82°C and a predicted density of 1.17 g/mL. Its refractive index is predicted to be 1.61 at 20°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-Isocyanato-1-methylindoline serves as a versatile intermediate in the synthesis of complex molecular structures. For instance, it has been utilized in the construction of spirooxindole frameworks, which are prevalent in a wide range of biologically active compounds. An example of this application is the development of an unusual cascade reaction involving isocyanide and methyleneindolinone, which facilitates the creation of new rings and the opening of methyleneindolinone rings in an atom-economic manner. This method highlights the role of 5-Isocyanato-1-methylindoline in enabling novel synthetic pathways for the construction of structurally complex molecules with potential therapeutic applications (Li et al., 2013).

Drug Discovery and Development

In the realm of drug discovery, 5-Isocyanato-1-methylindoline derivatives have been explored for their pharmacological properties. Research focusing on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors reveals the significance of the 1-methylindoline moiety. Modifications to this core structure, such as the introduction of a 5-isocyanato group, could lead to compounds with enhanced biological activity and selectivity, potentially contributing to the development of new therapeutic agents for diseases like Alzheimer's (Sugimoto et al., 1995).

Safety and Hazards

5-Isocyanato-1-methylindoline is classified as a dangerous good for transport and may be subject to additional shipping charges . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation .

properties

IUPAC Name

5-isocyanato-1-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBVXJDYCNQFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640301
Record name 5-Isocyanato-1-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isocyanato-1-methylindoline

CAS RN

921938-71-8
Record name 5-Isocyanato-1-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindolin-5-yl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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